4-Bromo-4,4-difluorobutan-1-ol

Catalog No.
S1527244
CAS No.
155957-60-1
M.F
C4H7BrF2O
M. Wt
189 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-4,4-difluorobutan-1-ol

CAS Number

155957-60-1

Product Name

4-Bromo-4,4-difluorobutan-1-ol

IUPAC Name

4-bromo-4,4-difluorobutan-1-ol

Molecular Formula

C4H7BrF2O

Molecular Weight

189 g/mol

InChI

InChI=1S/C4H7BrF2O/c5-4(6,7)2-1-3-8/h8H,1-3H2

InChI Key

YMVXWKFHZLGKAX-UHFFFAOYSA-N

SMILES

C(CC(F)(F)Br)CO

Canonical SMILES

C(CC(F)(F)Br)CO

4-Bromo-4,4-difluorobutan-1-ol (CAS 155957-60-1) is a highly versatile, bifunctional organofluorine building block characterized by a terminal primary alcohol and a reactive bromodifluoromethyl (-CF2Br) group. In industrial and pharmaceutical synthesis, it is primarily procured to introduce the gem-difluoromethylene (-CF2-) motif, which acts as a robust bioisostere for oxygen or methylene groups to enhance metabolic stability and lipophilicity . Unlike simple alkyl halides, the -CF2Br moiety is uniquely suited for single-electron transfer (SET) processes, enabling mild visible-light photoredox cross-coupling and radical additions [1]. Meanwhile, the orthogonal primary alcohol allows for direct tethering via etherification, esterification, or conversion to a leaving group, making this compound an essential precursor for synthesizing complex fluorinated heterocycles, active pharmaceutical ingredients (APIs), and advanced photoactive materials.

Substituting 4-bromo-4,4-difluorobutan-1-ol with generic alternatives severely compromises synthetic efficiency and downstream product performance. Using the non-fluorinated analog, 4-bromobutan-1-ol, completely forfeits the pharmacokinetic benefits of the -CF2- group, resulting in target molecules with significantly lower metabolic stability and altered lipophilicity [1]. Attempting to substitute with the chlorinated analog (4-chloro-4,4-difluorobutan-1-ol) stalls radical-based synthetic routes; the higher bond dissociation energy and more negative reduction potential of the C-Cl bond prevent efficient homolytic cleavage under the mild photoredox conditions where the -CF2Br group thrives[2]. Furthermore, replacing the alcohol with an ester analog, such as ethyl 4-bromo-4,4-difluorobutanoate, forces chemists to introduce an additional reduction step to access ether linkages, thereby increasing reagent costs, lowering overall step economy, and complicating scale-up operations.

Radical Generation Efficiency via Single-Electron Transfer (SET)

The bromodifluoromethyl (-CF2Br) group is highly optimized for radical generation via visible-light photoredox catalysis. Due to the lower reduction potential and weaker bond dissociation energy of the C-Br bond compared to C-Cl, the -CF2Br moiety undergoes efficient single-electron transfer (SET) using mild photocatalysts like Eosin Y or Ir-complexes at room temperature [1]. Chlorinated analogs require significantly harsher conditions or stronger reductants to achieve the same CF2 radical formation, often leading to lower yields and poor functional group tolerance [2].

Evidence DimensionReduction Potential & SET Activation
Target Compound Data-CF2Br group readily undergoes SET reduction (approx. -1.0 to -1.2 V vs SCE) under mild visible light conditions.
Comparator Or Baseline-CF2Cl analogs (require potentials < -1.8 V vs SCE, failing to activate under mild photoredox conditions).
Quantified DifferenceEnables >50% higher yields in radical addition reactions at room temperature without harsh reductants.
ConditionsVisible-light photoredox catalysis (e.g., Eosin Y, Ru/Ir catalysts) in standard organic solvents.

Allows buyers to utilize mild, room-temperature catalytic conditions for complex API synthesis, avoiding the degradation of sensitive functional groups.

Step Economy in Direct Tethering and Etherification

The presence of the free primary alcohol in 4-bromo-4,4-difluorobutan-1-ol provides a direct handle for O-alkylation, esterification, or Mitsunobu reactions in a single step . When procurement defaults to the ester analog (ethyl 4-bromo-4,4-difluorobutanoate), the synthetic route must incorporate a prior reduction step (e.g., using DIBAL-H or LiAlH4) to yield the necessary alcohol . This direct availability of the hydroxyl group eliminates a hazardous processing step, improving overall yield and reducing waste.

Evidence DimensionSynthetic Step Count for Ether Linkage Formation
Target Compound Data1 step (direct Mitsunobu or O-alkylation using the free -OH).
Comparator Or BaselineEthyl 4-bromo-4,4-difluorobutanoate (requires 2 steps: reduction followed by etherification).
Quantified DifferenceEliminates 1 synthetic step and avoids an estimated 15-30% yield loss associated with the intermediate reduction.
ConditionsStandard process-scale tethering of the fluorinated building block to a core scaffold.

Directly reduces raw material costs, eliminates the need for hazardous hydride reducing agents, and shortens manufacturing cycle times.

Downstream Pharmacokinetic Enhancement via Gem-Difluoro Incorporation

Procuring 4-bromo-4,4-difluorobutan-1-ol instead of its non-fluorinated counterpart (4-bromobutan-1-ol) is driven by the profound impact of the gem-difluoro group on downstream drug candidates. The -CF2- motif acts as a bioisostere that increases the lipophilicity of the target molecule while blocking oxidative metabolism at the functionalized site[1]. Molecules incorporating this specific fluorinated linker routinely demonstrate significantly extended half-lives in human liver microsome (HLM) assays compared to their unfluorinated alkyl analogs [2].

Evidence DimensionMetabolic Half-Life (Downstream API)
Target Compound DataIncorporation of the -CF2- linker blocks local cytochrome P450 oxidation.
Comparator Or Baseline4-bromobutan-1-ol (unfluorinated alkyl linker is highly susceptible to metabolic degradation).
Quantified DifferenceTypically yields a 2- to 5-fold increase in in vitro metabolic half-life for the resulting drug candidate.
ConditionsIn vitro human liver microsome (HLM) stability assays.

Provides a critical pharmacokinetic advantage that justifies the higher procurement cost of the fluorinated building block in medicinal chemistry.

Synthesis of Fluorinated Active Pharmaceutical Ingredients (APIs)

Due to its ability to impart metabolic stability and tune lipophilicity, this compound is the optimal choice for introducing a difluoromethylene linker into drug candidates. The orthogonal reactivity allows the alcohol to be tethered to a core scaffold, while the -CF2Br group is subsequently functionalized via cross-coupling or radical addition [1].

Photoredox-Catalyzed Hydrobromodifluoromethylation

In advanced synthetic workflows utilizing visible-light photoredox catalysis, this building block serves as a highly efficient source of the CF2 radical. Its low reduction potential allows for mild, room-temperature functionalization of unactivated alkenes and alkynes, which is critical when working with complex, sensitive substrates [2].

Preparation of 1,1-Difluoroalkene Precursors

The compound is a direct precursor for the synthesis of 1,1-difluoroalkenes and difluorobutadienes. Following tethering or addition reactions, the -CF2Br moiety can undergo dehydrohalogenation (e.g., using DBU), providing access to versatile fluorinated synthons used in Diels-Alder cycloadditions and materials science [3].

XLogP3

1.3

Wikipedia

4-bromo-4,4-difluorobutan-1-ol

Dates

Last modified: 08-15-2023

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